![molecular formula C18H14N2O3 B2452408 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 903436-19-1](/img/structure/B2452408.png)
5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzofuran moiety linked to a benzimidazole core
Mechanism of Action
Target of Action
The primary target of this compound is the GlcN6P synthase receptor . This receptor plays a crucial role in various biological processes, including antimicrobial and antioxidant activities .
Mode of Action
The compound interacts with its target, the GlcN6P synthase receptor, through a process known as docking . This interaction leads to changes in the receptor’s function, which can result in various biological effects .
Biochemical Pathways
It is known that benzofuran compounds, which this compound is a derivative of, have been shown to possess diverse pharmacological properties . These include anti-inflammatory, anticancer, anticonvulsant, and antimalarial activities .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential antimicrobial and antioxidant activities . For example, it may inhibit the growth of certain bacteria or enhance the body’s antioxidant defenses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds or substances in the environment could potentially interact with this compound, altering its effectiveness . Additionally, factors such as temperature and pH could affect the compound’s stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structural configuration that combines a benzofuran moiety with a benzimidazole framework. Its molecular formula is C15H14N2O2, which contributes to its diverse biological activities.
Cancer Treatment
Research indicates that compounds similar to 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one exhibit inhibitory effects on fibroblast growth factor receptors (FGFRs). These receptors are often overexpressed in various cancers, making them a target for therapeutic intervention. The inhibition of FGFRs can lead to reduced tumor growth and metastasis .
Case Study:
A study demonstrated that derivatives of this compound could selectively inhibit FGFR1 and FGFR2 in vitro, showing promise as potential anticancer agents. The synthesis of these compounds involved cyclization reactions with hydrazine hydrate, yielding significant inhibition of cancer cell proliferation .
Metabolic Disorders
The compound has also been investigated for its role in treating metabolic diseases such as type 2 diabetes mellitus and obesity. It functions as a DPP-4 inhibitor, which can enhance the effects of GLP-1 receptor agonists, leading to improved glycemic control in diabetic patients .
Case Study:
In clinical trials, patients receiving combination therapy with this compound alongside GLP-1 receptor agonists showed improved outcomes compared to those receiving standard treatments alone. This suggests that the compound may help reduce medication doses while maintaining efficacy .
Optoelectronic Applications
Recent studies have explored the optoelectronic properties of benzofuran derivatives, including this compound. The unique electronic structure allows for potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Data Table: Optoelectronic Properties
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzofuran ring followed by the introduction of the benzimidazole moiety.
Synthesis Overview:
- Formation of Benzofuran: Starting from commercially available precursors through cyclization reactions.
- Benzimidazole Synthesis: Utilizing hydrazine derivatives to form the benzimidazole structure.
- Final Coupling: The final product is obtained through coupling reactions under controlled conditions to ensure high yield and purity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin share the benzofuran core and exhibit similar biological activities.
Benzimidazole derivatives: Compounds such as omeprazole and albendazole share the benzimidazole core and are used in various therapeutic applications.
Uniqueness
What sets 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one apart is its unique combination of the benzofuran and benzimidazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core fused with a benzofuran moiety, which is known for contributing to various biological activities. The structure can be represented as follows:
This compound's unique structure allows it to interact with biological targets effectively.
Research indicates that compounds with similar structures often exhibit antitumor , antimicrobial , and anti-inflammatory properties. The proposed mechanisms include:
- Inhibition of cell proliferation : Compounds in the benzimidazole class have shown efficacy in inhibiting cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antioxidant activity : The presence of the benzofuran moiety may enhance the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6.
Antitumor Activity
A study conducted on derivatives of benzimidazole showed promising results against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating significant cytotoxicity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.4 | Induction of apoptosis |
A549 | 4.8 | Cell cycle arrest |
Antimicrobial Activity
In vitro studies have demonstrated that the compound possesses notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 | Bactericidal |
Escherichia coli | 64 | Bacteriostatic |
Case Studies
-
Case Study on Cancer Treatment :
A research team investigated the effects of the compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis. -
Case Study on Antimicrobial Efficacy :
In a clinical setting, the compound was tested against resistant strains of bacteria. It showed effectiveness comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
Properties
IUPAC Name |
5-(1-benzofuran-2-carbonyl)-1,3-dimethylbenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-19-13-8-7-12(9-14(13)20(2)18(19)22)17(21)16-10-11-5-3-4-6-15(11)23-16/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZVUZVQZOHQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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